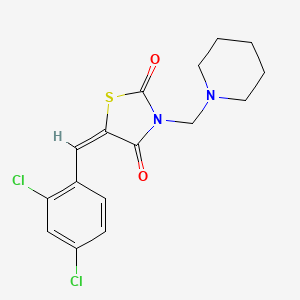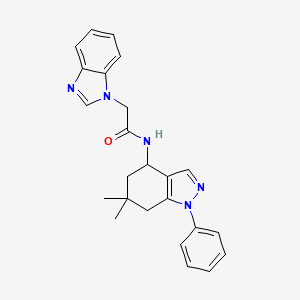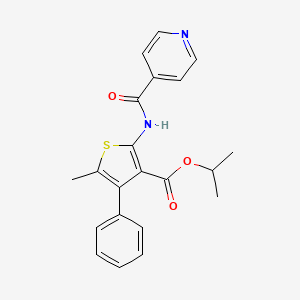![molecular formula C20H13BrClN3O2S B6065308 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B6065308.png)
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring and the phenyl group. Key steps include:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Bromination and Methylation: The indole derivative is then brominated and methylated to introduce the bromo and methyl groups.
Pyrimidine Ring Formation: The pyrimidine ring is formed through condensation reactions involving appropriate precursors such as urea or thiourea.
Final Coupling: The final step involves coupling the indole and pyrimidine derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are pyrimidine-based drugs with significant therapeutic applications.
Phenyl Derivatives: Compounds such as chlorophenyl and bromophenyl derivatives are commonly used in medicinal chemistry.
Uniqueness
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is unique due to its combination of indole, pyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2S/c1-10-12(13-8-11(21)6-7-16(13)23-10)9-14-18(26)24-20(28)25(19(14)27)17-5-3-2-4-15(17)22/h2-9,27H,1H3,(H,24,26,28)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQKWLXHAQWUAL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4Cl)O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=C(/C1=C/C3=C(N(C(=S)NC3=O)C4=CC=CC=C4Cl)O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxyethyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B6065228.png)


![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6065263.png)
![5-(2-furyl)-2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6065270.png)


![N-methyl-3-pyrazol-1-yl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]propanamide](/img/structure/B6065290.png)
![1-(4-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6065295.png)
![2-{[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6065299.png)
![N-[5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B6065301.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6065315.png)
![2-[1-(3-phenyl-2-propen-1-yl)-2-piperidinyl]ethanol](/img/structure/B6065319.png)
![N,N-dibenzyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6065327.png)
